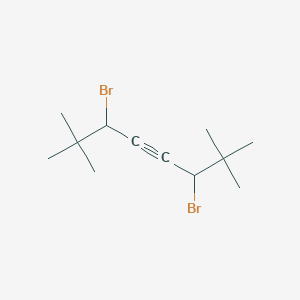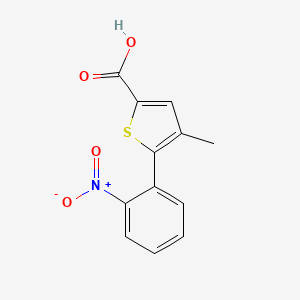
2,4,4,6-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyloctane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane.
Industrial Production Methods
Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification steps to isolate the desired compound. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,4,4,6-Tetramethyloctane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its unique branched structure makes it a valuable model for understanding the behavior of branched alkanes.
Biology: It is used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used as a solvent and as a component in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethyloctane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its branched structure can affect the reactivity and selectivity of the compound, influencing the outcome of various reactions.
Comparison with Similar Compounds
2,4,4,6-Tetramethyloctane can be compared with other similar branched alkanes, such as:
- 2,2,4,4-Tetramethyloctane
- 2,2,4,6-Tetramethyloctane
- 2,2,4,5-Tetramethyloctane
- 2,2,3,7-Tetramethyloctane
These compounds share similar molecular formulas and structures but differ in the position and number of methyl groups attached to the carbon chain. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62199-35-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,4,6-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-11(4)9-12(5,6)8-10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
UQCGTRPILZWACX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)



![4-[Ethoxy(diphenyl)methyl]phenol](/img/structure/B14536618.png)

![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

amino}ethan-1-ol](/img/structure/B14536629.png)
![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)

